BAY-707 acetate
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Overview
Description
BAY-707 is a substrate-competitive, highly potent and selective inhibitor of MTH1. Despite superior cellular target engagement and pharmacokinetic properties, inhibition of MTH1 with BAY-707 resulted in a clear lack of in vitro or in vivo anticancer efficacy either in mono- or in combination therapies.
Scientific Research Applications
1. Cancer Research
BAY-707 acetate, a novel and potent inhibitor of MutT Homologue 1 (MTH1), has been investigated for its potential in cancer treatment. MTH1 is a hydrolase responsible for sanitizing oxidized purine nucleoside triphosphates to prevent their incorporation into replicating DNA. Despite its superior cellular target engagement and pharmacokinetic properties, BAY-707 acetate's inhibition of MTH1 resulted in a clear lack of in vitro or in vivo anticancer efficacy either in mono- or in combination therapies, suggesting that MTH1 is dispensable for cancer cell survival (Ellermann et al., 2017). Additionally, the creation of BAY-707 acetate involved fragment-based screening and structure-based drug design, indicating its relevance in the development of selective MTH1 inhibitors (Rahm et al., 2018).
2. Inflammation and Immune Response
BAY-11-7082, related to BAY-707 acetate, has been studied for its anti-inflammatory properties and its role in the inhibition of the nuclear factor κB (NF-κB) pathway. This compound suppresses the MyD88-dependent signaling network by targeting the ubiquitin system, indicating its potential in treating inflammatory diseases (Strickson et al., 2013).
3. Treatment of Specific Diseases
Research has also been conducted on BAY 11-7082's effects on various diseases, such as its ability to induce leukemia cell death through a p38 MAP kinase-dependent, NF-κB-independent mechanism (Hu et al., 2001), its role in attenuating hyperglycemia-mediated oxidative stress and renal inflammation in diabetic nephropathy (Kolati et al., 2015), and its protective effects in endothelin-1 induced lung edema and oxidative stress (Piechota et al., 2011).
4. Drug Delivery and Manufacturing
In the field of drug delivery and manufacturing, BAY 11-7082 has been explored for its application in solvent-free organic vapor jet printing to deposit nanostructured films of small molecular pharmaceutical ingredients. This method enhances dosage accuracy and could be significant for early-stage drug discovery and continuous manufacturing of drug delivery vehicles (Shalev et al., 2017).
properties
CAS RN |
2223023-19-4 |
---|---|
Product Name |
BAY-707 acetate |
Molecular Formula |
C17H24N4O4 |
Molecular Weight |
348.18 |
IUPAC Name |
N-Ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide acetic acid |
InChI |
InChI=1S/C15H20N4O2.C2H4O2/c1-3-16-15(20)12-8-11-13(4-5-17-14(11)18-12)19-6-7-21-9-10(19)2;1-2(3)4/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,16,20)(H,17,18);1H3,(H,3,4)/t10-;/m0./s1 |
InChI Key |
GRPQNJVOXMDYLO-PPHPATTJSA-N |
SMILES |
O=C(C1=CC2=C(N3[C@@H](C)COCC3)C=CN=C2N1)NCC.CC(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BAY-707; BAY 707; BAY707; BAY-707 acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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